molecular formula C16H14Cl2N2OS B13415561 2-(2,4-dichlorophenyl)-N-phenyl-1,3-thiazolidine-3-carboxamide CAS No. 6036-47-1

2-(2,4-dichlorophenyl)-N-phenyl-1,3-thiazolidine-3-carboxamide

Cat. No.: B13415561
CAS No.: 6036-47-1
M. Wt: 353.3 g/mol
InChI Key: JAERGMDMGUVVNC-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-N-phenyl-1,3-thiazolidine-3-carboxamide is a synthetic organic compound that belongs to the thiazolidine class This compound is characterized by the presence of a thiazolidine ring, a dichlorophenyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-N-phenyl-1,3-thiazolidine-3-carboxamide typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with N-phenylglycine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-N-phenyl-1,3-thiazolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines with different substituents.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various thiazolidine derivatives.

    Substitution: Substituted thiazolidine derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-N-phenyl-1,3-thiazolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenyl group.

    2,4-Dichlorophenylboronic acid: Used in organic synthesis and as a reagent in Suzuki-Miyaura coupling reactions.

Uniqueness

2-(2,4-Dichlorophenyl)-N-phenyl-1,3-thiazolidine-3-carboxamide is unique due to its thiazolidine ring structure, which imparts distinct chemical and biological properties. Unlike other similar compounds, it combines the features of both the dichlorophenyl and phenyl groups with the thiazolidine ring, making it a versatile compound for various applications.

Properties

CAS No.

6036-47-1

Molecular Formula

C16H14Cl2N2OS

Molecular Weight

353.3 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-N-phenyl-1,3-thiazolidine-3-carboxamide

InChI

InChI=1S/C16H14Cl2N2OS/c17-11-6-7-13(14(18)10-11)15-20(8-9-22-15)16(21)19-12-4-2-1-3-5-12/h1-7,10,15H,8-9H2,(H,19,21)

InChI Key

JAERGMDMGUVVNC-UHFFFAOYSA-N

Canonical SMILES

C1CSC(N1C(=O)NC2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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